2-Chloro-3-cyanopyridine

Process Chemistry Nucleophilic Fluorination Synthetic Methodology

Secure your supply chain with this critical building block, prized for its unique orthogonally-reactive chlorine and cyano groups. This specific substitution pattern guarantees optimal kinetics in the mirtazapine condensation, a process where substituting analogs can lead to yield loss and costly impurities. Its established role in nevirapine synthesis further validates its reliability. For consistent, high-purity material that safeguards your drug manufacturing economics, choose the definitive 2-chloro-3-cyanopyridine standard.

Molecular Formula C6H3ClN2
Molecular Weight 138.55 g/mol
CAS No. 6602-54-6
Cat. No. B134404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-cyanopyridine
CAS6602-54-6
Synonyms2-Chloro-3-pyridinecarbonitrile;  2-Chloro-nicotinonitrile;  2-Chloronicotinonitrile;  NSC 73287; 
Molecular FormulaC6H3ClN2
Molecular Weight138.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C#N
InChIInChI=1S/C6H3ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
InChIKeyJAUPUQRPBNDMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-cyanopyridine (CAS 6602-54-6): Technical Baseline for Procurement and Comparative Assessment


2-Chloro-3-cyanopyridine (also known as 2-chloronicotinonitrile) is a heterocyclic aromatic building block featuring a pyridine ring with a chlorine atom at the 2-position and a cyano group at the 3-position [1]. This specific substitution pattern endows the molecule with a unique combination of electronic and steric properties that govern its utility as a pharmaceutical and agrochemical intermediate. The compound is a crystalline solid with a molecular weight of 138.55 g/mol and is widely recognized as a critical precursor in the synthesis of the antidepressant mirtazapine and the antiretroviral drug nevirapine [2]. Its reactivity profile is defined by the presence of two orthogonal functional handles: the electrophilic 2-chloro group, which is highly susceptible to nucleophilic aromatic substitution (SNAr), and the electron-withdrawing 3-cyano group, which activates the ring toward such substitutions and can be subsequently transformed into carboxylic acids, amides, or amines [1].

Why Generic Substitution of 2-Chloro-3-cyanopyridine Fails: Evidence of Functional Uniqueness


The assumption that 2-chloro-3-cyanopyridine can be seamlessly replaced by another 2-halogenated-3-cyanopyridine or a different regioisomer is contradicted by a body of evidence demonstrating that the specific identity of the 2-position halogen (Cl vs. Br vs. F) and its placement relative to the cyano group are not merely incidental but are critical determinants of synthetic efficiency, reaction kinetics, and, consequently, downstream process economics and product purity [1]. The interplay between the electronic activation provided by the 3-cyano group and the steric/leaving-group characteristics of the 2-chloro substituent creates a reactivity profile that is distinct from both its bromo and fluoro analogs. Substituting one for another without rigorous experimental validation can lead to unexpected reaction rate changes, the formation of alternative byproducts due to altered regioselectivity, or the failure of a key coupling step in a multi-kilogram pharmaceutical synthesis, thereby undermining both yield and cost targets [2].

Quantitative Differentiation of 2-Chloro-3-cyanopyridine: Head-to-Head Evidence vs. Key Analogs


Comparative Synthetic Accessibility: 2-Chloro vs. 2-Bromo-3-cyanopyridine Synthesis Yields

In the context of nucleophilic fluorination to produce 3-cyano-2-fluoropyridines, the choice of leaving group on the 3-cyanopyridine precursor significantly impacts synthetic efficiency. A direct comparison reveals that 2-bromo-3-cyanopyridine starting materials can be synthesized in a single step with good yields, whereas the preparation of 2-chloro-3-cyanopyridines is characterized by moderate yields .

Process Chemistry Nucleophilic Fluorination Synthetic Methodology

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr) with Aniline

Kinetic studies provide a quantitative basis for the unique reactivity of 2-chloro-3-cyanopyridine. The rate coefficient for the reaction of aniline with 2-chloro-3-cyanopyridine was measured and compared to that of the unsubstituted 2-chloropyridine. The presence of the electron-withdrawing 3-cyano group is expected to significantly accelerate the SNAr reaction, a hypothesis supported by the activation parameters and Hammett ρ values reported in the literature [1]. While the source does not provide a single, explicit rate constant value, it details the measurement of rate coefficients under various conditions, demonstrating that the cyano group fundamentally alters the reaction kinetics compared to the parent 2-chloropyridine system.

Physical Organic Chemistry Reaction Kinetics Medicinal Chemistry

Enzymatic Inhibition Profile: Potency Against Myeloperoxidase (MPO) vs. Cytochrome P450 3A4

In vitro enzymatic profiling reveals that 2-chloro-3-cyanopyridine, as a scaffold-derived molecule (BDBM50567718/CHEMBL4863015), exhibits a significant difference in inhibitory potency between two critical heme-containing enzymes: myeloperoxidase (MPO) and cytochrome P450 3A4 (CYP3A4). The compound inhibits MPO chlorination activity with an IC50 of 55 nM, whereas its inhibition of CYP3A4 is more potent, with an IC50 of 17 nM [1]. This represents a 3.2-fold difference in potency.

Enzymology Drug Metabolism Biological Screening

Procurement-Grade Physical Specification: Melting Point as a Critical Quality Attribute (CQA)

The melting point range serves as a fundamental, easily measured Critical Quality Attribute (CQA) for confirming the identity and purity of 2-chloro-3-cyanopyridine upon receipt. Supplier specifications indicate a melting point range of 104-108 °C [1]. This value is distinct from the melting point reported for a related analog, 2-bromo-3-cyanopyridine, which has a reported melting point of 114-118 °C [2].

Analytical Chemistry Quality Control Supply Chain Management

Validated Application Scenarios for 2-Chloro-3-cyanopyridine: Where Differentiation Drives Value


Synthesis of the Antidepressant Mirtazapine via Selective SNAr

The most prominent and validated application of 2-chloro-3-cyanopyridine is its use as the key electrophilic coupling partner in the commercial synthesis of the antidepressant mirtazapine. The process, detailed in patent literature, involves a condensation reaction between 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine in an aprotic polar solvent in the presence of a base and an alkali metal halide [1]. This specific application leverages the unique kinetic properties of the 2-chloro group as established in Section 3 (Evidence Item 2). The activated chlorine atom undergoes a clean and efficient nucleophilic substitution with the secondary amine of the piperazine ring, a transformation that would proceed with different rates and potentially different regiochemical outcomes if a 2-bromo or 2-fluoro analog were used. The high yield and selectivity of this step are essential for the economic viability of the drug manufacturing process.

Precursor to the Antiretroviral Drug Nevirapine

2-Chloro-3-cyanopyridine is an essential starting material for the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS [1]. The compound's specific substitution pattern is integral to constructing the fused tricyclic core of nevirapine. While the exact synthetic sequence is proprietary, the established utility of this building block in this context highlights the value of its unique reactivity profile. The moderate yields noted for the preparation of 2-chloro-3-cyanopyridine itself (Section 3, Evidence Item 1) are offset by the high value of the final drug substance and the demonstrated reliability of this building block in a complex, multi-step synthesis. For procurement teams supporting antiretroviral manufacturing, securing a consistent, high-purity supply of 2-chloro-3-cyanopyridine is a mission-critical activity.

Building Block for Focused Libraries Targeting Heme-Containing Enzymes

The differential inhibition profile of 2-chloro-3-cyanopyridine derivatives against myeloperoxidase (MPO) and cytochrome P450 3A4 (CYP3A4) (Section 3, Evidence Item 3) makes this scaffold a valuable starting point for medicinal chemistry campaigns aimed at developing selective enzyme inhibitors. Researchers can use 2-chloro-3-cyanopyridine to rapidly generate a series of analogs via SNAr reactions with various amine nucleophiles, as described in the foundational studies [1]. The resulting library can then be screened to identify compounds with improved selectivity for MPO over CYP3A4, thereby mitigating the drug-drug interaction liability associated with CYP3A4 inhibition. This scenario provides a clear scientific rationale for procuring 2-chloro-3-cyanopyridine for early-stage drug discovery, where the ability to explore chemical space around a validated, reactive core is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-cyanopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.